Cas no 90365-56-3 ((+)-Indolactam V)

(+)-Indolactam V 化学的及び物理的性質
名前と識別子
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- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-(9CI)
- (+)-Indolactam V
- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-...
- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-(9C
- NSC_105000
- (10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.0^{4,15]pentadeca-1,4(15),5,7-tetraen-11-one
- BDBM86430
- SMP2_000017
- 90365-56-3
- (-)-Indolactam V (low PS)
- CAS_105000
-
- インチ: InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)
- InChIKey: LUZOFMGZMUZSSK-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO
計算された属性
- せいみつぶんしりょう: 301.179
- どういたいしつりょう: 301.179
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68.4Ų
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.166
- ふってん: 584°C at 760 mmHg
- フラッシュポイント: 307°C
- 屈折率: 1.589
- ようかいせい: 使用できません
(+)-Indolactam V 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-203085-300µg |
(+)-Indolactam V, |
90365-56-3 | 300µg |
¥827.00 | 2023-09-05 | ||
TRC | I577423-25mg |
(+)-Indolactam V |
90365-56-3 | 25mg |
$ 19000.00 | 2023-09-07 | ||
TRC | I577423-10mg |
(+)-Indolactam V |
90365-56-3 | 10mg |
$5465.00 | 2023-05-18 | ||
TRC | I577423-5mg |
(+)-Indolactam V |
90365-56-3 | 5mg |
$3003.00 | 2023-05-18 | ||
TRC | I577423-2.5mg |
(+)-Indolactam V |
90365-56-3 | 2.5mg |
$1613.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203085-300 µg |
(+)-Indolactam V, |
90365-56-3 | 300µg |
¥827.00 | 2023-07-10 |
(+)-Indolactam V 関連文献
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Noah F. Fine Nathel,Tejas K. Shah,Sarah M. Bronner,Neil K. Garg Chem. Sci. 2014 5 2184
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Alescia Cullen,Leanne A. Pearson,Rabia Mazmouz,Tianzhe Liu,Angela H. Soeriyadi,Sarah E. Ongley,Brett A. Neilan Nat. Prod. Rep. 2019 36 1117
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3. Synthestic approaches to the teleocidin-related tumour promoters: a total synthesis of (±)-indolactam VStephen E. de Laszlo,Steven V. Ley,Roderick A. Porter J. Chem. Soc. Chem. Commun. 1986 344
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Shu-Ming Li Nat. Prod. Rep. 2010 27 57
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5. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody J. Chem. Soc. Chem. Commun. 1988 589
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Christopher T. Walsh Nat. Prod. Rep. 2023 40 326
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Takayoshi Awakawa,Ikuro Abe Org. Biomol. Chem. 2018 16 4746
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8. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823
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Zhengren Xu,Fengying Zhang,Lihe Zhang,Yanxing Jia Org. Biomol. Chem. 2011 9 2512
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J. E. Saxton Nat. Prod. Rep. 1989 6 433
(+)-Indolactam Vに関する追加情報
(+)-Indolactam V: A Comprehensive Overview
Introduction to (+)-Indolactam V
(+)-Indolactam V, a compound with the CAS number 90365-56-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, belonging to the indole alkaloid family, is characterized by its unique structure and intriguing biological properties. Recent studies have shed light on its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
Structural Features and Synthesis
The structure of (+)-Indolactam V is notable for its indole ring fused with a lactam group, which contributes to its distinctive chemical properties. The compound's synthesis has been a topic of extensive research, with chemists developing innovative strategies to efficiently synthesize this molecule. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure (+)-Indolactam V, which is crucial for studying its stereochemical effects on biological activity.
Biological Activity and Applications
One of the most compelling aspects of (+)-Indolactam V is its diverse biological activity. Studies have demonstrated that this compound exhibits potent anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, research has shown that (+)-Indolactam V possesses anti-inflammatory and antioxidant effects, which could be harnessed for treating chronic diseases such as neurodegenerative disorders.
Recent investigations have also explored the potential of (+)-Indolactam V as an antiviral agent. Its ability to inhibit viral replication mechanisms suggests that it could be developed into a novel class of antiviral drugs. These findings underscore the importance of further research into the pharmacological profile of (+)-Indolactam V, particularly in preclinical models.
Current Research Trends and Future Directions
The scientific community continues to explore new avenues for understanding the mechanisms underlying the biological activity of (+)-Indolactam V. Cutting-edge techniques such as X-ray crystallography and molecular docking are being employed to elucidate how this compound interacts with cellular targets at the molecular level.
Moreover, there is growing interest in leveraging (+)-Indolactam V as a lead compound for drug design. Researchers are investigating ways to modify its structure to enhance bioavailability and efficacy while minimizing potential side effects. These efforts are expected to pave the way for the development of next-generation therapeutics based on this intriguing molecule.
In conclusion, (+)-Indolactam V (CAS No. 90365-56-3) stands out as a remarkable compound with immense potential in various therapeutic areas. As research progresses, it is anticipated that this molecule will continue to contribute significantly to advancements in medicinal chemistry and pharmacology.
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